9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene
Beschreibung
9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound is characterized by the presence of a bromine atom at the 9th position and a 9,9-diethyl-9H-fluoren-2-yl group at the 10th position of the anthracene core.
Eigenschaften
CAS-Nummer |
819067-38-4 |
|---|---|
Molekularformel |
C31H25Br |
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
9-bromo-10-(9,9-diethylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C31H25Br/c1-3-31(4-2)27-16-10-9-11-21(27)22-18-17-20(19-28(22)31)29-23-12-5-7-14-25(23)30(32)26-15-8-6-13-24(26)29/h5-19H,3-4H2,1-2H3 |
InChI-Schlüssel |
OXCMBZQNXXWLCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene typically involves the bromination of 10-(9,9-diethyl-9H-fluoren-2-YL)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified by column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the anthracene core or the fluorenyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracenes, while coupling reactions can produce extended π-conjugated systems.
Wissenschaftliche Forschungsanwendungen
9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs due to its favorable photophysical properties.
Fluorescent Probes: Employed in the development of fluorescent probes for biological imaging.
Photon Upconversion: Utilized in triplet–triplet annihilation photon upconversion systems to enhance the efficiency of light-harvesting devices.
Wirkmechanismus
The mechanism of action of 9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene in its applications involves its ability to participate in π-π interactions and its photophysical properties. The compound can absorb light and undergo intersystem crossing to generate triplet states, which are crucial for processes like photon upconversion. The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or fluorescence in biological imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Another anthracene derivative with high emission yield, used in photon upconversion systems.
9-Bromo-10-phenylanthracene: Similar in structure but with a phenyl group instead of the fluorenyl group.
Uniqueness
9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene is unique due to the presence of the 9,9-diethyl-9H-fluoren-2-yl group, which imparts distinct photophysical properties. This makes it particularly suitable for applications requiring high fluorescence and efficient energy transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
